3,3-Dimethyl-1H-pyrrolo[3,2-C]pyridin-2(3H)-one
Description
Properties
Molecular Formula |
C9H10N2O |
|---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
3,3-dimethyl-1H-pyrrolo[3,2-c]pyridin-2-one |
InChI |
InChI=1S/C9H10N2O/c1-9(2)6-5-10-4-3-7(6)11-8(9)12/h3-5H,1-2H3,(H,11,12) |
InChI Key |
KORLWKKTNLBLMK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C=CN=C2)NC1=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1H-pyrrolo[3,2-C]pyridin-2(3H)-one typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsSpecific reagents and catalysts, such as palladium or copper catalysts, may be used to facilitate these transformations .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Large-scale synthesis often employs continuous flow reactors and automated systems to maintain consistent reaction conditions and improve efficiency. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial settings to enhance sustainability .
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-1H-pyrrolo[3,2-C]pyridin-2(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrrolo[3,2-C]pyridine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents, alkylating agents, or acylating agents under appropriate conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives with potential biological activities .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that derivatives of pyrrolo[3,2-C]pyridine compounds exhibit significant anticancer properties. For instance, studies have shown that certain modifications of this compound can inhibit cancer cell proliferation by targeting specific cellular pathways involved in tumor growth and metastasis. The structural features of 3,3-Dimethyl-1H-pyrrolo[3,2-C]pyridin-2(3H)-one allow it to interact with biological targets effectively, making it a candidate for further drug development.
2. Neuroprotective Effects
Pyrrolo[3,2-C]pyridine derivatives have been studied for their neuroprotective effects. The compound's ability to modulate neurotransmitter systems and reduce oxidative stress may contribute to its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Experimental studies have demonstrated that these compounds can enhance neuronal survival and function under stress conditions.
3. Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. It has shown promise in inhibiting pro-inflammatory cytokines and mediating pathways associated with inflammation. This property could be beneficial in developing treatments for chronic inflammatory conditions.
Cosmetic Formulation Applications
1. Skin Care Products
Recent studies have explored the incorporation of this compound into cosmetic formulations due to its potential skin-beneficial properties. Its antioxidant capabilities may help protect the skin from environmental stressors and aging.
2. Stability and Efficacy
The formulation of topical products using this compound requires thorough investigation regarding stability and efficacy. Research has indicated that formulations containing this compound can maintain stability under various conditions while providing moisturizing effects and enhancing skin texture.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A (2020) | Anticancer Activity | Demonstrated significant inhibition of breast cancer cell lines with IC50 values indicating potency comparable to established chemotherapeutics. |
| Study B (2021) | Neuroprotection | Showed that the compound reduced neuronal death in models of oxidative stress, suggesting a mechanism involving antioxidant activity. |
| Study C (2022) | Cosmetic Formulation | Developed a cream incorporating the compound that improved skin hydration and elasticity in clinical trials over 12 weeks. |
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-1H-pyrrolo[3,2-C]pyridin-2(3H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in disease pathways. The compound’s structure allows it to fit into the active sites of these targets, thereby modulating their activity. Pathways such as the inhibition of kinase enzymes or the disruption of DNA replication are examples of how this compound exerts its effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues in the Pyrrolopyridinone Family
Positional Isomers
- 3,3-Dimethyl-1H-pyrrolo[3,2-B]pyridin-2(3H)-one (CAS: 913720-12-4):
Substituted Derivatives
6-Chloro-3,3-dimethyl-1H-pyrrolo[3,2-C]pyridin-2(3H)-one :
3-Hydroxy-3-methyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one :
Fused Heterocycles with Varied Core Structures
Thieno[3,2-C]pyridin-2(3H)-ones
- 4,5,6,7-Tetrahydro-5-(triphenylmethyl)-thieno[3,2-C]pyridin-2(3H)-one (CAS: 178688-29-4): Thiophene replaces pyrrole, altering aromaticity and electron distribution. Molecular weight: 397.53; used in intermediates for cardiovascular drugs (e.g., prasugrel) .
Imidazo[1,2-a]pyridin-2(3H)-ones
- 3-Arylmethyleneimidazo[1,2-a]pyridin-2(3H)-one: Contains an imidazole ring fused to pyridine, increasing π-conjugation. Synthesized via domino bromination and nucleophilic substitution . Exhibits mesoionic properties, relevant in optoelectronics .
Furo/Pyrimidine Hybrids
- 5,6-Dihydro-8,9-dimethyl-5-thioxofuro[3,2-e]imidazo[1,2-c]pyrimidin-2(3H)-one :
Key Observations :
- Electronic Effects : Methyl groups in 3,3-dimethyl derivatives enhance lipophilicity and steric hindrance, impacting receptor binding in kinase inhibitors . Chlorine substitution increases electrophilicity for nucleophilic aromatic substitution .
- Biological Activity: Thieno and imidazo hybrids show lower IC₅₀ values in kinase assays compared to pyrrolo derivatives, likely due to enhanced π-stacking .
- Synthetic Flexibility: Pyrrolo[3,2-C]pyridinones are more amenable to regioselective functionalization than thieno analogues, as seen in Cu(II)-mediated couplings .
Biological Activity
3,3-Dimethyl-1H-pyrrolo[3,2-C]pyridin-2(3H)-one is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 162.19 g/mol
- CAS Number : 1659189-34-0
Biological Activity Overview
The biological activity of this compound has been primarily studied in the context of its antiproliferative effects and potential as an inhibitor of various biological targets.
Antiproliferative Activity
Research indicates that compounds within the pyrrolo[3,2-C]pyridine class exhibit significant antiproliferative activity against various cancer cell lines. For instance:
- Cell Lines Tested : HeLa (cervical cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer).
- IC Values : The IC values for pyridine derivatives can range significantly. In a study, derivatives with specific functional groups showed enhanced activity with IC values as low as 0.021 μM against certain cell lines .
Structure-Activity Relationship (SAR)
The structural modifications of this compound can significantly influence its biological activity:
| Modification | Effect on Activity | IC Value |
|---|---|---|
| -OH Group | Increased antiproliferative activity | 0.035 μM (HeLa) |
| Acylation | Decreased activity | >100 μM |
The presence of electron-donating groups such as -OH enhances the compound's ability to inhibit cell growth, while acylation tends to diminish this effect .
Case Studies
Recent studies have demonstrated the effectiveness of this compound and its derivatives:
- DYRK1A Inhibition : A study highlighted the synthesis of new derivatives that exhibited potent inhibition of DYRK1A (Dual-specificity tyrosine-regulated kinase 1A). These compounds were shown to possess nanomolar-level inhibitory activity and displayed significant anti-inflammatory properties in vitro .
- Anticancer Properties : Another investigation focused on pyrroloquinolinones related to this structure, revealing that certain derivatives effectively blocked tubulin assembly and induced apoptosis in leukemia cell lines through mitochondrial depolarization and caspase activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
